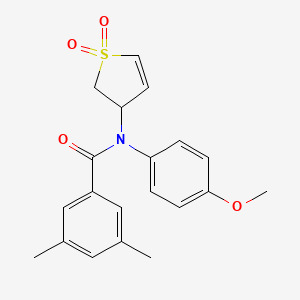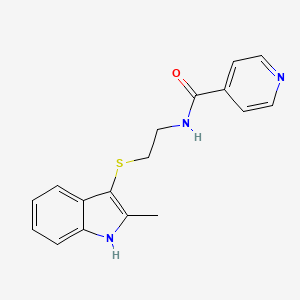![molecular formula C7H8N4O B2933277 3-[(1H-imidazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole CAS No. 1340690-56-3](/img/structure/B2933277.png)
3-[(1H-imidazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1H-imidazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that features both imidazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-imidazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole derivatives with nitriles under mild conditions, often catalyzed by metals such as nickel . Another approach includes the use of amido-nitriles, which undergo cyclization to form the desired imidazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1H-imidazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring, potentially leading to hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxadiazole derivatives, while substitution could introduce different functional groups onto the imidazole ring .
Aplicaciones Científicas De Investigación
3-[(1H-imidazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-[(1H-imidazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor binding. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Oxadiazole: A compound featuring the oxadiazole ring but lacking the imidazole moiety.
Benzimidazole: Contains a fused benzene and imidazole ring, offering different biological properties.
Uniqueness
3-[(1H-imidazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole is unique due to the combination of both imidazole and oxadiazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler analogs .
Propiedades
IUPAC Name |
3-(imidazol-1-ylmethyl)-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-6-9-7(10-12-6)4-11-3-2-8-5-11/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKFTPDKXKJTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2933195.png)

![N-[4-(4-chlorophenoxy)phenyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B2933197.png)


![N-(4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2933201.png)
![3-(2-chlorobenzyl)-8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933203.png)
![1-(4-Benzylpiperazino)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B2933206.png)

![Ethyl 3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2933208.png)

![N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2933213.png)


